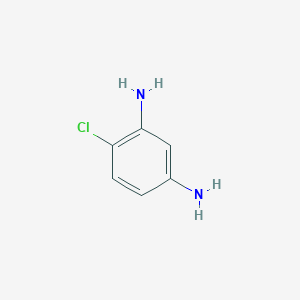

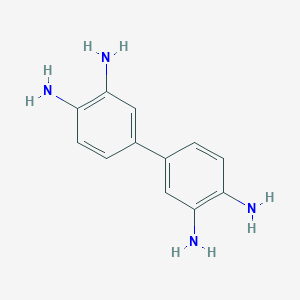

![molecular formula C11H13N3 B165735 2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine CAS No. 135875-10-4](/img/structure/B165735.png)

2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

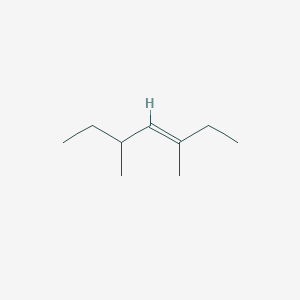

“2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine” is a chemical compound . It is also known as "1H-[1,4]Diazepino[1,7-a]benzimidazole,2,3,4,5-tetrahydro-" .

Synthesis Analysis

The synthesis of similar compounds, such as benzo[4,5]imidazo[1,2-a]pyrimidines, has been reported . The synthesis was carried out under metal-free and solvent-free conditions, which is beneficial for minimizing waste generation . The reactions proceeded smoothly with a broad scope of substrates, providing the expected products in good to excellent yields .Molecular Structure Analysis

The molecular structure of “2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine” is characterized by the presence of three carbon atoms, two nitrogen atoms, and four hydrogen atoms .Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as benzo[4,5]imidazo[1,2-a]pyrimidines, have been studied . These reactions were found to proceed smoothly with a broad scope of substrates, providing the expected products in good to excellent yields .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine” include a boiling point of 401.6±38.0 °C and a density of 1.29±0.1 g/cm3 .Scientific Research Applications

Anticonvulsant Activity

Compounds similar to 2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine have been evaluated for their anticonvulsant properties. These compounds may interact with central nervous system receptors or ion channels to prevent seizures .

Anticancer Potential

Some derivatives of this compound class have been studied for their anticancer activities. They may work by interfering with cell division or by inducing apoptosis in cancer cells .

Antifungal Applications

Research has also explored the antifungal properties of related compounds. They could be used to treat fungal infections by disrupting fungal cell wall synthesis or function .

Synthesis of Benzodiazepine Derivatives

The compound can serve as a precursor for synthesizing various benzodiazepine derivatives with potential therapeutic applications .

Pharmacological Evaluation

Novel derivatives of this compound have been pharmacologically evaluated for various biological activities which could lead to the development of new medications .

Deep Eutectic Solvent Applications

The compound has been used in the synthesis of tricyclic derivatives using deep eutectic solvents, which are greener alternatives to traditional solvents .

Mechanism of Action

Target of Action

The primary target of 2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators in inflammation and pain .

Mode of Action

The compound interacts with COX-2 by fitting into its active site . This interaction inhibits the enzyme’s activity, thereby reducing the production of prostaglandins . The compound’s methylsulfonyl group is a key pharmacophore that enables this interaction .

Biochemical Pathways

By inhibiting COX-2, the compound disrupts the biochemical pathway that leads to the production of prostaglandins . This disruption can reduce inflammation and pain, as prostaglandins are key mediators of these physiological responses .

Pharmacokinetics

This solubility can influence the compound’s bioavailability and distribution within the body .

Result of Action

The inhibition of COX-2 and the subsequent reduction in prostaglandin production can lead to a decrease in inflammation and pain . In vitro and in vivo studies have shown that the compound has a dose-dependent anti-nociceptive (pain-relieving) activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility can be affected by the pH of the environment . Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s distribution and interaction with its target .

Future Directions

properties

IUPAC Name |

2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-4-10-9(3-1)13-11-5-6-12-7-8-14(10)11/h1-4,12H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCKNPRYSOIYFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN2C1=NC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567617 |

Source

|

| Record name | 2,3,4,5-Tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine | |

CAS RN |

135875-10-4 |

Source

|

| Record name | 2,3,4,5-Tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the main focus of the research papers provided?

A1: The research papers focus on developing a new synthetic route for substituted 2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepines. [, ] The authors aimed to provide a convenient and regioselective method for synthesizing these compounds.

Q2: Are there any details about the specific applications of the synthesized compounds?

A2: No, the research papers primarily focus on the synthesis methodology and do not delve into the specific applications of the synthesized 2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepines. [, ] Further research would be needed to explore potential applications in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B165668.png)